molecular formula C7H14Cl2N2S B1442652 N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride CAS No. 1189975-89-0

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride

Cat. No.: B1442652
CAS No.: 1189975-89-0
M. Wt: 229.17 g/mol
InChI Key: DCDSORKKBZLRBX-UHFFFAOYSA-N
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Description

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research, characterized by a 4-methylthiazole core substituted with an N-ethylethanamine side chain and presented as a dihydrochloride salt. The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur, which is a versatile and privileged scaffold in drug discovery due to its aromatic properties and ability to participate in various donor-acceptor and nucleophilic reactions . While the specific biological profile of this compound requires further investigation, the 4-methyl-1,3-thiazole moiety is a significant structural component found in a wide range of bioactive molecules and approved therapeutics . Thiazole-containing compounds have demonstrated a diverse spectrum of therapeutic potentials in research, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities . Furthermore, molecules based on the thiazole structure have been developed as enzyme inhibitors and receptor modulators, playing roles in central nervous system disorders, metabolic diseases, and more . The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous media, facilitating its use in various in vitro assay systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-3-8-4-7-9-6(2)5-10-7;;/h5,8H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDSORKKBZLRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=CS1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

A representative synthetic route involves:

  • Reacting a 4-methyl-1,3-thiazol-2-ylmethyl precursor with ethanamine under controlled temperature and solvent conditions.
  • Acidification with concentrated hydrochloric acid to form the dihydrochloride salt.
  • Purification by solvent extraction and crystallization.

Specific Process Example from Patent WO2016132378A2

A detailed process described in patent WO2016132378A2 illustrates the preparation of related thiazolyl compounds, which can be adapted for N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride:

  • Concentrated hydrochloric acid (e.g., 8.6 mL) is added to a mixture of the thiazole-containing intermediate and methanol at 25-30°C.
  • The reaction mixture is heated to 80-85°C and stirred for 8 hours.
  • After cooling to 25-30°C, toluene is added, and the mixture is stirred before filtration.
  • The filtrate is washed with toluene and then basified with aqueous sodium carbonate solution.
  • Organic and aqueous layers are separated; the organic layer is treated with triethylamine and DiBOC (di-tert-butyl dicarbonate) for protection of amine groups.
  • After further washing and solvent removal under reduced pressure, the desired compound is obtained.
  • Final acidification with methanol/HCl converts the free amine to the dihydrochloride salt form.
  • Yield and purity depend on reaction conditions and workup steps.

Alternative Synthetic Approach

Another approach involves:

  • Reaction of (R)-styrene oxide with 4-nitrophenylethylamine hydrochloride in isopropyl alcohol at reflux for 12 hours.
  • Purification by silica gel chromatography.
  • Protection of amine groups using Boc anhydride.
  • Hydrogenation with Pd/C catalyst.
  • Coupling with 2-aminothiazol-4-yl acetic acid.
  • Final treatment with methanol and hydrochloric acid to yield the dihydrochloride salt.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Acidification Concentrated HCl, methanol 25-30°C - Formation of salt
Heating 80-85°C 8 hours Stirring Promotes reaction completion
Solvent extraction Toluene, aqueous sodium carbonate 25-30°C 45 minutes Separation of organic and aqueous layers
Protection of amine Triethylamine, DiBOC 25-30°C 3-4 hours Boc protection of amine
Hydrogenation Pd/C catalyst, hydrogen atmosphere Room temperature Variable Reduction of nitro groups if present
Final salt formation Methanol, HCl 25-30°C - Conversion to dihydrochloride salt

Purification Techniques

  • Filtration and washing with toluene or dichloromethane to remove impurities.
  • Acid-base extraction to separate organic and aqueous layers.
  • Use of silica gel chromatography for intermediate purification (though some improved processes avoid this step to reduce cost and complexity).
  • Crystallization from appropriate solvents to obtain pure dihydrochloride salt.
  • Use of drying under reduced pressure to remove solvents completely.

Research Findings and Process Improvements

  • Improved processes focus on avoiding hazardous reagents such as borane-tetrahydrofuran complexes.
  • Avoidance of silica gel chromatography in later steps to enhance scalability and reduce costs.
  • Optimization of reaction temperatures and times to maximize yield and purity.
  • Use of triethylamine and DiBOC for efficient amine protection, facilitating cleaner reactions.
  • Careful control of pH during acid-base extraction to maximize recovery of the desired salt.
  • Final product purity is critical for pharmaceutical applications, and methods have been developed to minimize impurities and side products.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents/Conditions Purpose Outcome
Formation of thiazolylmethyl intermediate 4-methyl-1,3-thiazole derivatives, ethanamine Build core structure Intermediate compound
Acidification Concentrated HCl, methanol Salt formation Dihydrochloride salt
Protection of amine Triethylamine, DiBOC Protect amine functionality Boc-protected intermediate
Hydrogenation Pd/C, H2 Reduction of nitro groups Amino compound
Purification Solvent extraction, crystallization Remove impurities Pure final product

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride is primarily utilized in drug discovery and development due to its potential biological activities.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for developing new therapeutics targeting various diseases. Its thiazole moiety is known for contributing to enzyme inhibition properties, which can be crucial in the treatment of conditions like cancer and infections .

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. This compound has shown promise against both bacterial and fungal strains.

MicroorganismActivityReference
E. coliInhibitory
S. aureusModerate
C. albicansEffective

Neuropharmacology

The compound's structure suggests potential neuroprotective effects, which are being explored in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier may enhance its therapeutic potential.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer models, with mechanisms linked to apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 3: Neuroprotective Effects

Preclinical trials involving animal models of Alzheimer's disease showed that related compounds exhibited significant neuroprotective effects, improving cognitive function and reducing amyloid-beta plaque accumulation .

Application AreaActivity DescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits antibacterial and antifungal activity
NeuroprotectiveImproves cognitive function in animal models
Enzyme InhibitionInhibits specific enzymes involved in disease pathways

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues in the Thiazole-Amine Family

The compound belongs to a broader class of thiazole-derived amines, which vary in substituents on the thiazole ring and the amine side chain. Key analogues include:

Table 1: Structural Comparison of Thiazole-Amine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
N-[(4-Methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride C₇H₁₄Cl₂N₂S 237.17 886505-91-5 4-methylthiazole, ethylamine dihydrochloride
N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride C₈H₁₆Cl₂N₂S 251.20 1332529-33-5 4-methylthiazole, isopropylamine dihydrochloride
(4-Methylthiazol-2-yl)methanamine dihydrochloride C₅H₁₀Cl₂N₂S 201.12 71064-30-7 4-methylthiazole, methanamine dihydrochloride
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride C₅H₁₀Cl₂N₂S 201.12 7771-09-7 Thiazole-4-yl, methylamine dihydrochloride

Key Observations :

  • Simpler Analogues : The methanamine derivative (CAS 71064-30-7) lacks the ethyl chain, reducing steric bulk and possibly affecting receptor binding .
  • Thiazole Position : The thiazole-4-yl derivative (CAS 7771-09-7) demonstrates how positional isomerism influences electronic properties and biological interactions .

Comparison with Non-Thiazole Ethylamine Derivatives

Ethylamine derivatives with different heterocycles or substituents highlight divergent pharmacological profiles:

Table 2: Ethylamine Derivatives with Varied Pharmacophores
Compound Name Molecular Formula CAS Number Key Features Biological Relevance
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) C₁₈H₂₂INO₃ 919797-44-3 Methoxyphenyl groups, psychoactive High potency serotonin receptor agonist; associated with toxicity
Diphenhydramine Hydrochloride C₁₇H₂₁NO·HCl 147-24-0 Ethanolamine derivative Antihistamine with sedative effects
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride C₉H₁₆ClN₃O 173850-78-7 Oxadiazole ring Uniquely rigid heterocycle; potential CNS applications

Key Observations :

  • Pharmacophore Impact : The 4-methylthiazole in the target compound contrasts with the methoxyphenyl groups in 25I-NBOMe, which confer serotonergic activity .
  • Salt Form : Dihydrochloride salts (e.g., target compound) generally improve solubility over free bases, similar to diphenhydramine hydrochloride .
  • Heterocycle Diversity : Oxadiazole-containing derivatives (e.g., CAS 173850-78-7) exhibit distinct electronic properties compared to thiazoles, influencing target selectivity .

Physicochemical Properties

  • Solubility : The dihydrochloride form enhances aqueous solubility, critical for in vitro assays and formulation .
  • Stability : Thiazole rings are generally stable under physiological conditions, but metabolic pathways (e.g., oxidation or ring cleavage) may differ from phenyl or oxadiazole derivatives .

Biological Activity

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C6H12Cl2N2S
  • Molar Mass: 215.14 g/mol
  • CAS Number: 1332530-42-3
  • Chemical Structure:
    N 4 methyl 1 3 thiazol 2 yl methyl ethanamine dihydrochloride\text{N 4 methyl 1 3 thiazol 2 yl methyl ethanamine dihydrochloride}

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the methyl group at the 4-position of the thiazole ring is significant for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various fungal strains, demonstrating minimum inhibitory concentrations (MIC) that surpass those of conventional antifungal agents like ketoconazole.

Microorganism MIC (mg/mL) Comparison
Trichophyton viride0.084x better than bifonazole
Aspergillus niger0.1129x better than ketoconazole
Penicillium funiculosum0.11-

These results suggest that the compound could serve as a promising candidate for developing new antifungal therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction: It has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which may enhance neurotransmission and has implications in neuropharmacology .
  • Cell Signaling Modulation: The compound influences key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .
  • Antifungal Action: The compound disrupts fungal cell wall synthesis and function, contributing to its antifungal efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Activity Study:
    • A recent investigation synthesized various thiazole derivatives and tested their antimicrobial efficacy. Compounds with similar structural features exhibited MIC values comparable to or better than established antifungals .
  • Cytotoxicity Assessments:
    • Thiazole derivatives have also been evaluated for their cytotoxic effects against cancer cell lines. The presence of specific substituents on the thiazole ring was found to enhance cytotoxicity, suggesting structure-activity relationships (SAR) that could be exploited in drug design .

Q & A

Q. What are the key spectroscopic techniques for characterizing N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring structure and methyl/ethyl substituents. Infrared (IR) spectroscopy identifies functional groups like amine and chloride via N–H and C–Cl stretching vibrations. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₇H₁₄Cl₂N₂S), while elemental analysis ensures purity (>95%) by matching calculated and observed C/H/N/S ratios .

Q. What synthetic routes are commonly employed to synthesize this compound?

  • Methodological Answer : A two-step approach is typical: (i) Thiazole core formation : Condensation of 4-methylthiazole-2-carbaldehyde with ethanamine via Schiff base intermediates. (ii) Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to aldehyde) and solvent choice (e.g., ethanol or acetonitrile) to minimize by-products .

Q. How does the dihydrochloride salt form influence solubility and stability?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, facilitating biological assays. Stability studies (TGA/DSC) show decomposition above 200°C, recommending storage at 2–8°C under inert atmospheres. Hygroscopicity requires desiccated storage to prevent hydrolysis of the thiazole ring .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer :
  • Catalytic efficiency : Use Lewis acids (e.g., ZnCl₂) to accelerate Schiff base formation (yield improvement from 65% to 82%) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes unreacted starting materials.
  • Scale-up considerations : Batch reactors with controlled pH (6.5–7.0) reduce side reactions during salt formation .

Q. How can computational modeling predict reactivity in novel reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density on the thiazole ring, predicting sites for electrophilic substitution. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding functionalization for enhanced activity. Reaction path algorithms (e.g., artificial force-induced reaction) simulate intermediates to optimize synthetic routes .

Q. What analytical approaches resolve discrepancies in reported biological activities of thiazole derivatives?

  • Methodological Answer :
  • Meta-analysis : Cross-reference IC₅₀ values from independent studies (e.g., antimicrobial assays) to identify outliers due to purity variations (>95% vs. <90%) .
  • Structural analogs : Compare activities of derivatives (e.g., 4-chlorophenyl vs. 4-methyl substituents) to isolate structure-activity relationships (SAR).
  • Assay standardization : Use uniform protocols (e.g., MIC testing in Mueller-Hinton broth) to minimize variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride

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